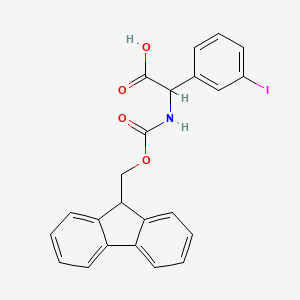

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-iodophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

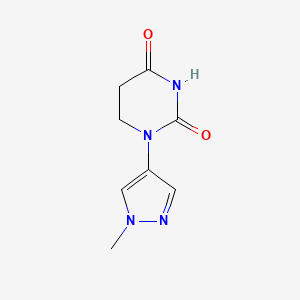

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-iodophenyl)acetic acid, commonly known as Fmoc-I3Ac-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is used in the synthesis of peptides and proteins.

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-iodophenyl)acetic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it is difficult to discuss how environmental factors might influence its action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Fmoc-I3Ac-OH in SPPS has several advantages. It is a commercially available building block that is easy to handle and store. It is also relatively inexpensive compared to other amino acid building blocks. However, its use is limited to the synthesis of peptides and proteins that contain phenylalanine at the desired position.

Direcciones Futuras

For the use of Fmoc-I3Ac-OH in scientific research include the development of new methods for the synthesis of peptides and proteins that incorporate this building block. This could involve the use of new coupling reagents or solid supports that improve the efficiency and yield of SPPS. Additionally, the use of Fmoc-I3Ac-OH in the synthesis of bioactive peptides and proteins for therapeutic applications could be explored.

Métodos De Síntesis

The synthesis of Fmoc-I3Ac-OH involves the reaction of 3-iodoaniline with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ethyl 2-(3-iodophenyl)acetate. The resulting acid is then coupled with Fmoc-phenylalanine using a coupling reagent such as HATU or DIC. The final product is obtained by deprotection of the Fmoc group using a base such as piperidine.

Aplicaciones Científicas De Investigación

Fmoc-I3Ac-OH is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used in solid-phase peptide synthesis (SPPS), a widely used method for the synthesis of peptides and proteins. SPPS involves the stepwise addition of amino acids to a growing peptide chain immobilized on a solid support. Fmoc-I3Ac-OH is used as one of the amino acid building blocks in this process.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18INO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGQJLOAKRMAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)

![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2853579.png)

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)

![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)

![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)